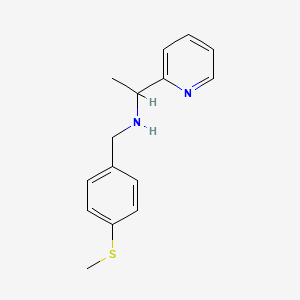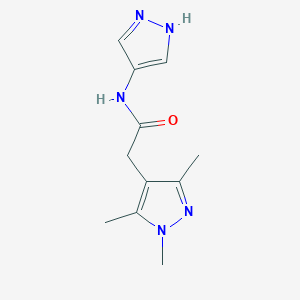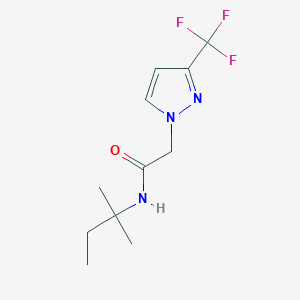
n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is an organic compound that features a benzyl group substituted with a methylthio group and a pyridin-2-yl group attached to an ethan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-(methylthio)benzyl chloride, is reacted with a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to form the benzyl intermediate.
Coupling with Pyridine Derivative: The benzyl intermediate is then coupled with 2-bromopyridine in the presence of a palladium catalyst and a ligand such as triphenylphosphine. This reaction is typically carried out under an inert atmosphere at elevated temperatures.
Reduction and Amination: The resulting product is subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the final amine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the pyridin-2-yl group or to modify the benzyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl and pyridin-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dealkylated products, modified benzyl derivatives.
Substitution: Functionalized benzyl and pyridin-2-yl derivatives.
科学的研究の応用
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-Methylbenzyl)-1-(pyridin-2-yl)ethan-1-amine: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
N-(4-(Methylthio)benzyl)-1-(pyridin-3-yl)ethan-1-amine: The pyridine ring is substituted at a different position, potentially altering its binding affinity and selectivity.
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)propan-1-amine: Contains an additional carbon in the ethan-1-amine backbone, which may affect its pharmacokinetic properties.
Uniqueness
N-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is unique due to the presence of both the methylthio and pyridin-2-yl groups, which confer distinct chemical and biological properties. These structural features enable the compound to participate in specific reactions and interactions that similar compounds may not exhibit.
特性
分子式 |
C15H18N2S |
|---|---|
分子量 |
258.4 g/mol |
IUPAC名 |
N-[(4-methylsulfanylphenyl)methyl]-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H18N2S/c1-12(15-5-3-4-10-16-15)17-11-13-6-8-14(18-2)9-7-13/h3-10,12,17H,11H2,1-2H3 |
InChIキー |
RDRISPAPVQVVRD-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=N1)NCC2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)
![2-hydroxy-3-[(2E)-3-(3-hydroxyphenyl)prop-2-enoyl]-6-methyl-4H-pyran-4-one](/img/structure/B14914036.png)

![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)

![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)

![(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)

![(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole](/img/structure/B14914091.png)
![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)
amino}propanenitrile](/img/structure/B14914111.png)


